

Isoquinoline-8-carbonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Isoquinoline-8-carbonitrile*

Cat. No.: *B1314838*

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CAS Number: 362606-11-9

This technical guide provides an in-depth overview of **isoquinoline-8-carbonitrile**, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, potential biological activities, and commercial availability.

Chemical and Physical Properties

Isoquinoline-8-carbonitrile is a yellow solid at room temperature.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	362606-11-9	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₆ N ₂	[1] [3]
Molecular Weight	154.17 g/mol	[1] [3]
Appearance	Yellow solid	[1]
Purity	≥ 96% (HPLC)	[1] [2] [4]
Storage Conditions	0-8°C	[1] [2] [4]
MDL Number	MFCD10699232	[1] [4]
PubChem ID	12018698	[1] [4]

Commercial Suppliers

A number of chemical suppliers offer **isoquinoline-8-carbonitrile** for research purposes. The following table lists some of the known suppliers. Availability and purity should be confirmed with the respective supplier.

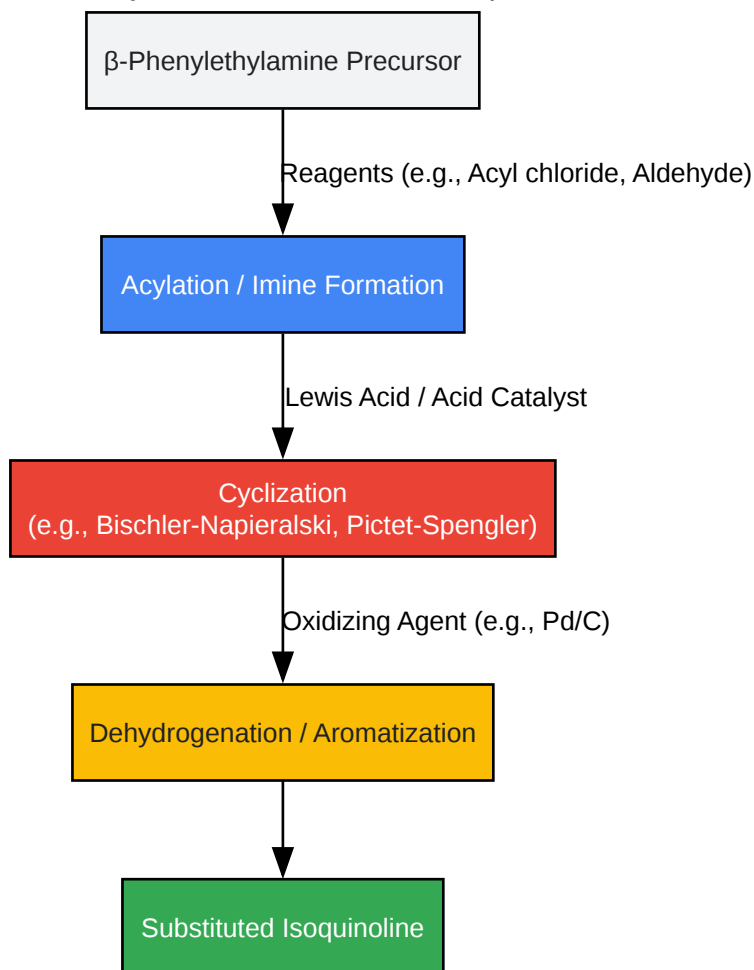
Supplier	Website
Chem-Impex	--INVALID-LINK--
Santa Cruz Biotechnology	--INVALID-LINK--
Sunway Pharm Ltd	--INVALID-LINK--
Chemrio	--INVALID-LINK--

Synthesis of Isoquinoline Derivatives: A General Overview

While a specific, detailed protocol for the synthesis of **isoquinoline-8-carbonitrile** is not readily available in the public domain, several established methods for the synthesis of the isoquinoline scaffold can be adapted. These methods provide a foundation for the laboratory preparation of various isoquinoline derivatives.

A general workflow for the synthesis of isoquinolines often involves the cyclization of a β -phenylethylamine derivative. The diagram below illustrates a conceptual workflow for common isoquinoline synthesis routes.

General Synthetic Workflow for Isoquinoline Derivatives



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Caption: A generalized workflow for the synthesis of isoquinoline derivatives.

Key Synthetic Methodologies:

- **Bischler-Napieralski Reaction:** This method involves the cyclodehydration of a β -phenylethylamide using a Lewis acid such as phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline, which is subsequently dehydrogenated to the isoquinoline.
- **Pictet-Spengler Reaction:** This reaction condenses a β -phenylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. Subsequent oxidation can lead to the aromatic isoquinoline.
- **Pomeranz–Fritsch Reaction:** This synthesis utilizes a benzaldehyde and an aminoacetoaldehyde diethyl acetal which react in an acidic medium to form the isoquinoline ring.

Potential Biological Activities and Signaling Pathways

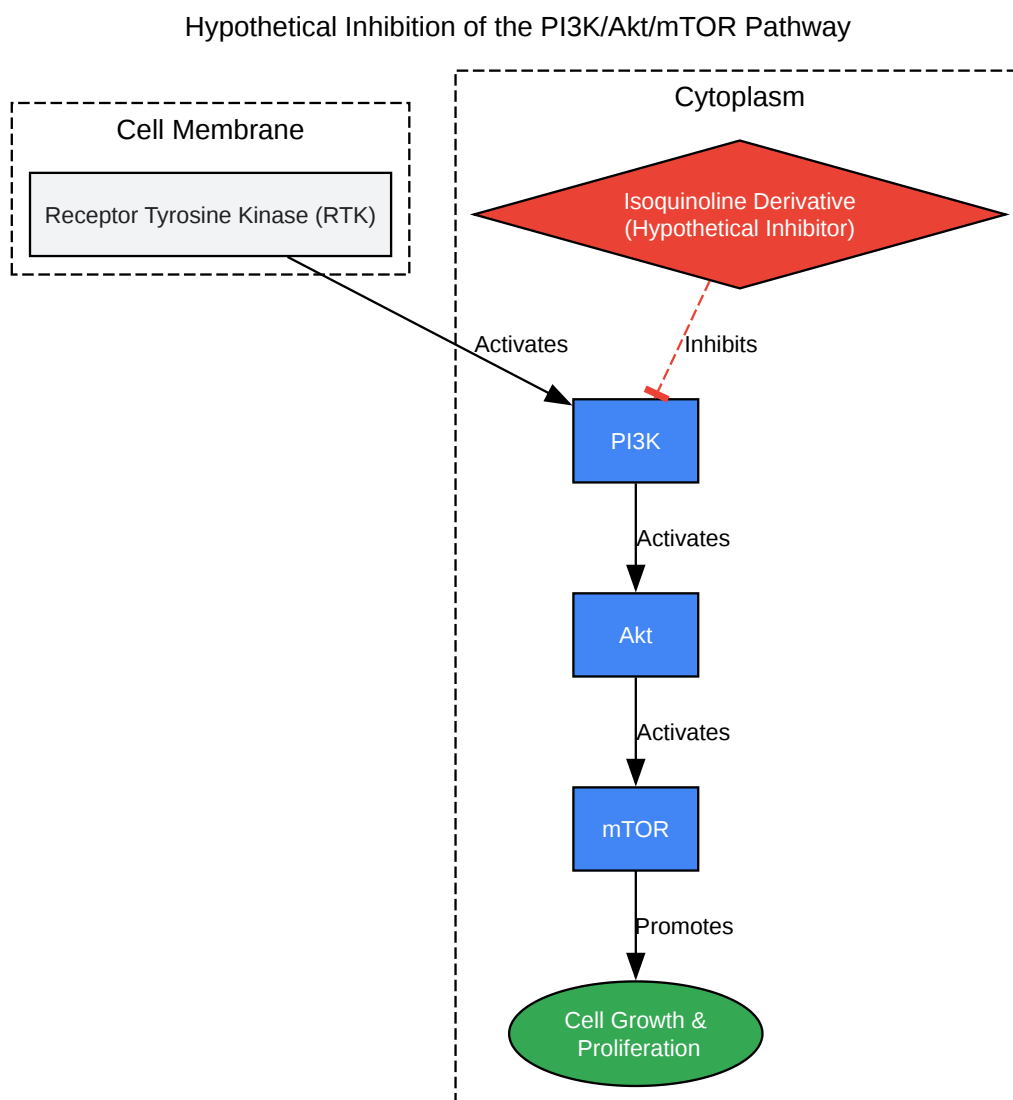
The isoquinoline scaffold is a prominent feature in a wide array of biologically active natural products and synthetic compounds.[5][6] Derivatives of isoquinoline have been extensively investigated for their therapeutic potential, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

While specific biological data for **isoquinoline-8-carbonitrile** is limited, the broader class of isoquinoline-based compounds has been shown to interact with various cellular targets, including kinases.[7] Their antiproliferative effects are often associated with the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.[3]

Potential Kinase Inhibition and Downstream Signaling

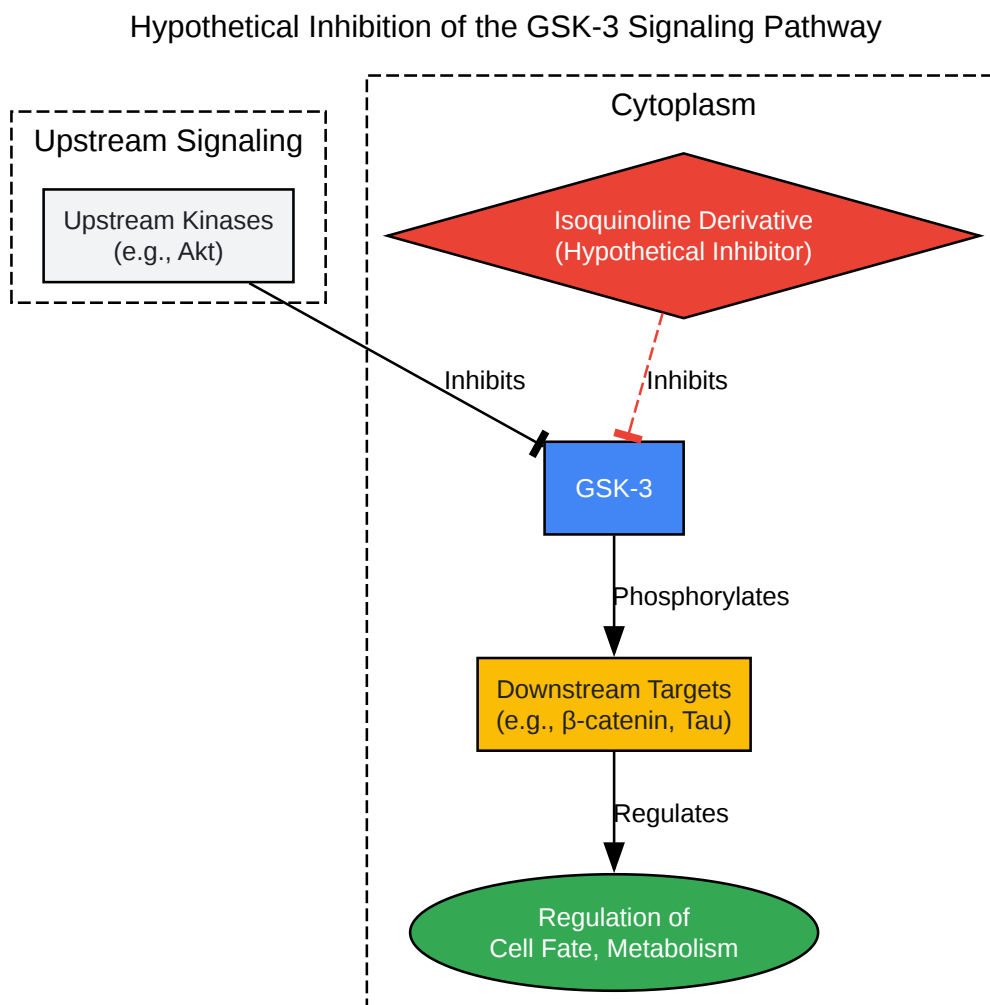
Isoquinoline derivatives have been identified as inhibitors of several kinases, which are crucial enzymes in cellular signaling.[7] Two of the key pathways that are often targeted by such inhibitors are the PI3K/Akt/mTOR and the GSK-3 signaling pathways.

The following diagrams illustrate the general mechanisms by which an isoquinoline-based inhibitor might affect these pathways. It is important to note that these are generalized representations, and the specific interactions of **isoquinoline-8-carbonitrile** would require experimental validation.



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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.



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Caption: Hypothetical inhibition of the GSK-3 signaling pathway.

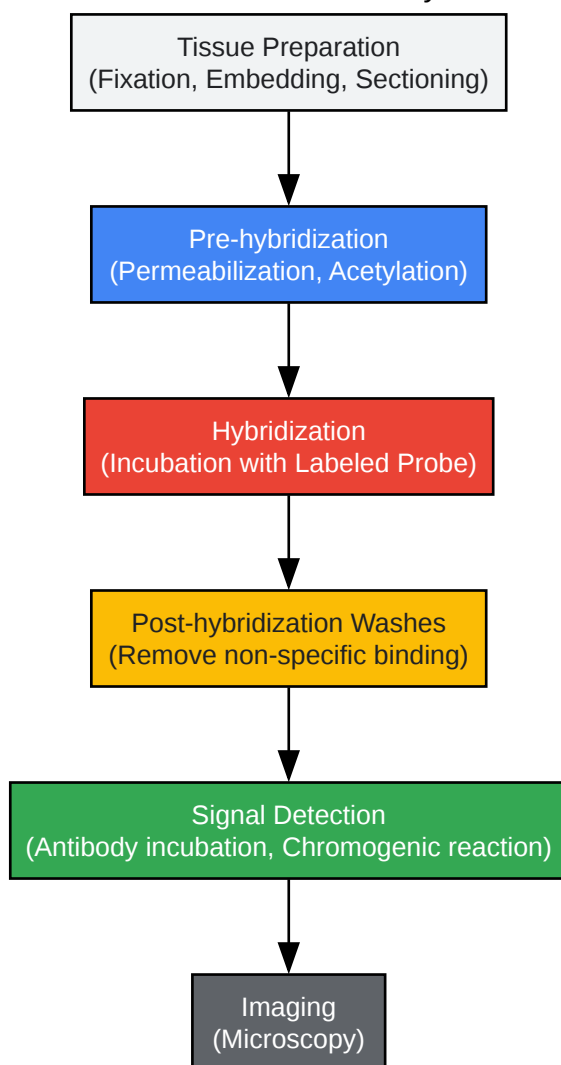
Experimental Protocols: General Methodologies

The following sections provide generalized protocols for common experimental techniques that can be employed to investigate the biological activity of **isoquinoline-8-carbonitrile**. These are intended as a starting point and will require optimization based on the specific cell lines, tissues, and experimental goals.

In Situ Hybridization (ISH) for mRNA Localization

This protocol outlines the general steps for detecting the localization of specific mRNA transcripts within tissue sections.

General Workflow for In Situ Hybridization



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Caption: A generalized workflow for in situ hybridization.

Detailed Steps:

- **Tissue Preparation:** Fix fresh tissue in 4% paraformaldehyde, followed by cryoprotection in a sucrose solution. Embed the tissue in an appropriate medium (e.g., OCT) and prepare thin sections using a cryostat. Mount sections on coated glass slides.
- **Pre-hybridization:** Rehydrate the tissue sections through a series of ethanol washes. Permeabilize the cells with Proteinase K treatment to allow probe entry. Acetylate the sections to reduce non-specific background.
- **Hybridization:** Incubate the sections with a digoxigenin (DIG)-labeled antisense RNA probe specific for the target mRNA in a hybridization buffer overnight at an optimized temperature.
- **Post-hybridization Washes:** Perform a series of stringent washes with SSC buffers to remove any unbound or non-specifically bound probe.
- **Signal Detection:** Block non-specific antibody binding sites. Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). Develop the signal using a chromogenic substrate (e.g., NBT/BCIP), which will produce a colored precipitate at the site of mRNA localization.
- **Imaging:** Dehydrate the sections, mount with a coverslip, and visualize the results using a light microscope.

Western Blotting for Protein Expression Analysis

This protocol describes a general method for analyzing the expression levels of specific proteins in cell or tissue lysates.

Detailed Steps:

- **Sample Preparation:** Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins. Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
- **SDS-PAGE:** Denature the protein samples by boiling in Laemmli buffer. Separate the proteins based on their molecular weight by loading equal amounts of protein onto a polyacrylamide gel and running an electric current (SDS-PAGE).

- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF) using an electroblotting apparatus.
- **Blocking:** Block the membrane with a solution containing a non-specific protein (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
- **Antibody Incubation:** Incubate the membrane with a primary antibody that specifically recognizes the protein of interest. Follow this with incubation with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes the primary antibody.
- **Signal Detection:** Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light. Detect the emitted light using an imaging system or X-ray film.
- **Analysis:** Analyze the resulting bands to determine the relative abundance of the target protein. A loading control (e.g., β -actin or GAPDH) should be used to ensure equal protein loading.

Conclusion

Isoquinoline-8-carbonitrile is a versatile chemical intermediate with considerable potential for applications in drug discovery and materials science. Its isoquinoline core is a well-established pharmacophore, suggesting that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of **isoquinoline-8-carbonitrile**. The information and generalized protocols provided in this guide aim to facilitate such investigations.

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